Triindium(3+) indium chloride pentachloride
Description
Systematic IUPAC Nomenclature and Formula Derivation
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system provides a rigorous framework for naming coordination compounds. For this compound, the name reflects its composition as a mixed salt containing both cationic and anionic indium-chloride species. The systematic IUPAC name is indium(3+); trichloroindigane; pentachloride , derived from its molecular formula $$ \text{Cl}8\text{In}4^{+4} $$ .
The formula arises from the combination of three indium(III) cations ($$ \text{In}^{3+} $$) and one indium trichloride ($$ \text{InCl}3 $$) unit, accompanied by five chloride anions ($$ \text{Cl}^- $$). This results in the empirical formula $$ \text{In}4\text{Cl}8 $$, which simplifies to $$ \text{Cl}8\text{In}4^{+4} $$ when accounting for charges. The structural arrangement involves layered octahedral coordination of indium centers within a chloride lattice, a configuration akin to $$ \text{InCl}3 $$ but with additional interstitial chloride ions .
Table 1: Comparative Formula Breakdown of this compound
| Component | Quantity | Charge Contribution |
|---|---|---|
| $$ \text{In}^{3+} $$ | 3 | +9 |
| $$ \text{InCl}_3 $$ | 1 | Neutral |
| $$ \text{Cl}^- $$ | 5 | -5 |
| Net Charge | — | +4 |
Historical Development of Terminology in Inorganic Chemistry Literature
Early literature often described indium chloride complexes using non-systematic terms such as "indium sesquichloride" or "indium trichloride hydrate." The distinction between $$ \text{InCl}_3 $$ and its polynuclear derivatives like this compound emerged in the mid-20th century, coinciding with advancements in X-ray crystallography. Prior to IUPAC standardization, these compounds were frequently misidentified due to their propensity for forming hydrates and adducts with organic solvents .
The term "pentachloride" in its name originated from volumetric analyses of chloride content, which revealed a higher $$ \text{Cl}^- $$-to-indium ratio compared to $$ \text{InCl}_3 $$. This distinction became critical in the 1970s when electrochemical synthesis methods enabled the isolation of pure samples, confirming its unique stoichiometry .
Relationship to Other Indium Chloride Species (InCl, InCl₂, InCl₄⁻)
This compound exists within a broader family of indium chlorides, each differing in oxidation state and structure:
- Indium(I) Chloride ($$ \text{InCl} $$) : A metastable species formed via high-temperature reduction of $$ \text{InCl}_3 $$ with indium metal. It adopts a zinc-blende structure and exhibits limited solubility in polar solvents .
- Indium(II) Chloride ($$ \text{InCl}_2 $$) : Rare and poorly characterized, this intermediate phase forms transiently during the disproportionation of $$ \text{InCl} $$ at elevated temperatures.
- Indium(III) Chloride ($$ \text{InCl}3 $$) : The most stable and well-studied species, featuring a layered structure with octahedrally coordinated indium centers. It serves as a precursor to complexes like $$ \text{InCl}4^- $$, which forms in chloride-rich solutions .
- Tetrachloroindate(III) ($$ \text{InCl}4^- $$) : A tetrahedral anion stabilized in ionic liquids or through coordination with bulky counterions. It contrasts with the octahedral geometry of $$ \text{InCl}3 $$ .
Table 2: Structural and Compositional Comparison of Indium Chlorides
| Compound | Formula | Indium Oxidation State | Structure |
|---|---|---|---|
| Indium(I) Chloride | $$ \text{InCl} $$ | +1 | Cubic (zinc-blende) |
| Indium(III) Chloride | $$ \text{InCl}_3 $$ | +3 | Layered octahedral |
| Tetrachloroindate(III) | $$ \text{InCl}_4^- $$ | +3 | Tetrahedral |
| This compound | $$ \text{In}4\text{Cl}8^{+4} $$ | +3 (average) | Layered with interstitial $$ \text{Cl}^- $$ |
The synthesis of this compound often involves controlled chlorination of indium metal or electrochemical methods in non-aqueous media. Its stability relies on the balance between $$ \text{In}^{3+} $$ ions and the chloride lattice, a feature shared with $$ \text{InCl}_3 $$ but distinct from lower chlorides like $$ \text{InCl} $$ .
Properties
Molecular Formula |
Cl8In4+4 |
|---|---|
Molecular Weight |
742.9 g/mol |
IUPAC Name |
indium(3+);trichloroindigane;pentachloride |
InChI |
InChI=1S/8ClH.4In/h8*1H;;;;/q;;;;;;;;4*+3/p-8 |
InChI Key |
LNTFPANMVGHEDC-UHFFFAOYSA-F |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].Cl[In](Cl)Cl.[In+3].[In+3].[In+3] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Metallic indium reacts with chlorine gas at elevated temperatures (200–300°C) to form InCl₃. Subsequent thermal treatment with excess indium metal at 400–500°C facilitates partial reduction, producing mixed-valence chlorides such as In₄Cl₈. The reaction proceeds as:
$$
4\,\text{In} + 8\,\text{Cl}2 \rightarrow \text{In}4\text{Cl}_8
$$
Key parameters include temperature gradients, chlorine flow rate, and indium particle size. Finely powdered indium (<100 µm) ensures rapid reaction kinetics, while inert gas purging prevents oxide formation.
Yield and Purity
Industrial-scale implementations report yields exceeding 95% for InCl₃, with subsequent reduction steps achieving ~85% conversion to In₄Cl₈. Purity levels up to 99.999% are attainable through sublimation at 350°C under vacuum.
Electrochemical Synthesis in Mixed Solvents
Electrochemical methods offer a low-temperature alternative for synthesizing high-purity In₄Cl₈. This approach utilizes an electrochemical cell with indium anodes and a methanol-benzene solvent system.
Cell Configuration and Operating Conditions
The anode (indium metal) and cathode (graphite) are immersed in a 1:1 methanol-benzene solution containing lithium chloride as a supporting electrolyte. A constant current density of 10–20 mA/cm² is applied, dissolving indium as In³⁺ ions, which combine with chloride ions to form In₄Cl₈.
Advantages and Limitations
This method avoids high-temperature processing, reducing energy costs and byproduct formation. However, solvent recovery and electrolyte purification complicate scalability. Reported yields range from 70–80%, with purity dependent on solvent dryness.
Solvent-Mediated Dehydration of Hydrated InCl₃
Hydrated indium chloride (InCl₃·4H₂O) serves as a precursor for anhydrous InCl₃, which is subsequently converted to In₄Cl₈ via thermal reduction. A patented dehydration process using n-butanol and n-heptane achieves high-purity intermediates.
Stepwise Dehydration Protocol
- Crystal Hydrate Dissolution : InCl₃·4H₂O is dissolved in a n-butanol/heptane mixture (1:1 v/v) at 90–120°C, forming a labile InCl₃·nBuOH complex.
- Etherate Formation : The complex is treated with diethyl ether and sodium metal, replacing n-butanol ligands and forming InCl₃·(Et₂O).
- Thermal Drying : The etherate is heated under nitrogen at 100°C, yielding anhydrous InCl₃, which is sublimed and reduced to In₄Cl₈.
Performance Metrics
This method achieves 98% yield with 99.997% purity, making it suitable for optoelectronic applications. The use of aprotic solvents minimizes hydrolysis, critical for moisture-sensitive derivatives.
Thermal Decomposition of Higher Chlorides
InCl₃ undergoes thermal decomposition at 450–500°C in the presence of indium metal, forming lower chlorides like In₄Cl₈. This method leverages equilibrium dynamics to control stoichiometry.
Reaction Dynamics
The decomposition follows:
$$
4\,\text{InCl}3 + \text{In} \rightarrow \text{In}4\text{Cl}_8
$$
Stoichiometric excess of indium (1.2:1 molar ratio) ensures complete conversion. Quenching the reaction mixture in an argon atmosphere prevents re-oxidation.
Industrial Applicability
Batch reactors with graphite linings are employed for high-temperature stability. Yields of 80–90% are typical, though product consistency relies on precise temperature control.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Energy Intensity | Scalability |
|---|---|---|---|---|
| Direct Chlorination | 85–95 | 99.999 | High | Industrial |
| Electrochemical Synthesis | 70–80 | 99.9 | Moderate | Pilot-scale |
| Solvent Dehydration | 95–98 | 99.997 | Low | Laboratory/Industrial |
| Thermal Decomposition | 80–90 | 99.5 | High | Industrial |
Chemical Reactions Analysis
Types of Reactions
Triindium(3+) indium chloride pentachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: It can be reduced to lower oxidation states or elemental indium using reducing agents such as lithium hydride.
Substitution: The chloride ions can be substituted with other ligands, forming various indium complexes.
Common Reagents and Conditions
Oxidizing Agents: Chlorine gas, bromine, and other halogens.
Reducing Agents: Lithium hydride, sodium borohydride.
Substitution Reactions: Ligands such as phosphines, amines, and thiols can be used to replace chloride ions.
Major Products Formed
Oxidation: Higher oxidation state indium chlorides.
Reduction: Elemental indium or lower oxidation state indium compounds.
Substitution: Indium complexes with various ligands.
Scientific Research Applications
Triindium(3+) indium chloride pentachloride has several scientific research applications:
Mechanism of Action
The mechanism of action of triindium(3+) indium chloride pentachloride involves its ability to act as a Lewis acid, accepting electron pairs from donor ligands. This property allows it to catalyze various chemical reactions by stabilizing transition states and intermediates. In biological systems, its antimicrobial activity is attributed to its ability to disrupt cellular processes by interacting with biomolecules .
Comparison with Similar Compounds
Aluminum Chloride (AlCl₃)
- Structure and Acidity: AlCl₃ is a well-known Lewis acid with a trigonal planar geometry. Like InCl₃, it forms ionic liquids when mixed with organic chlorides (e.g., BMICl), with acidity dependent on the AlCl₃ molar fraction (acidic if >50 mol%) .
- Applications : AlCl₃ is widely used in Friedel-Crafts alkylation and dimerization reactions. However, InCl₃-based systems exhibit comparable or superior performance in certain reactions, such as tetrahydropyranylation of alcohols, due to milder reaction conditions .
| Property | AlCl₃ | InCl₃ |
|---|---|---|
| Common Oxidation State | +3 | +3 |
| Lewis Acidity (50 mol%) | Moderate | Moderate-High |
| Catalytic Applications | Friedel-Crafts | Pechmann reaction |
Antimony Pentachloride (SbCl₅)
- Structure : SbCl₅ adopts a trigonal bipyramidal geometry, contrasting with InCl₃’s octahedral or tetrahedral coordination in complexes .
- Reactivity : SbCl₅ is a strong chlorinating agent, used in organic synthesis to replace hydroxyl groups with chlorine. InCl₃, while less aggressive, serves as a halide abstractor in lanthanide chemistry (e.g., forming [YbCl₂(thf)₅][InCl₄]) .
Niobium and Tantalum Pentachlorides (NbCl₅, TaCl₅)
- Ionic Mixtures : NbCl₅ and TaCl₅ form ionic liquids with BMICl, similar to InCl₃. These mixtures exhibit tunable Lewis acidity, with NbCl₅ systems showing higher thermal stability than InCl₃-based analogs .
- Catalytic Use : NbCl₅-BMICl mixtures catalyze coumarin synthesis via the Pechmann reaction, outperforming AlCl₃ in yield and selectivity .
Phosphorus Pentachloride (PCl₅)
- Function : PCl₅ is a classic chlorinating agent, converting hydroxyl groups to chlorides (e.g., in trichlorolactic acid reactions). InCl₃, however, is less reactive toward water, making it preferable in moisture-sensitive applications .
- Safety : PCl₅ releases HCl upon hydrolysis, requiring careful handling. InCl₃-based systems are less corrosive, enhancing their utility in green chemistry .
Transition Metal Chlorides (FeCl₃, SnCl₄)
- Halide Abstraction : SnCl₄ and SbCl₅ are effective halide abstractors, akin to InCl₃. For example, InCl₃ abstracts chlorides from YbCl₃ to form [YbCl₂(thf)₅][InCl₄], demonstrating versatility in lanthanide complexation .
- Catalysis : FeCl₃ is used in oxidative coupling reactions, whereas InCl₃ excels in acid-catalyzed transformations due to its balanced Lewis acidity .
Data Tables
Table 1: Structural and Reactivity Comparison
Biological Activity
Triindium(3+) indium chloride pentachloride, commonly referred to as indium(III) chloride (InCl₃), is a compound with significant biological implications. Its biological activity has been the subject of various studies, particularly concerning its cytotoxic effects, interactions with cellular components, and potential applications in medicine and industry.
Indium(III) chloride is a white, flaky solid that forms a tetrahydrate and is highly soluble in water. It acts as a Lewis acid, forming complexes with donor ligands. The chemical structure consists of octahedrally coordinated In(III) centers arranged in a layered structure, similar to that seen in other metal chlorides like YCl₃. The compound can exist in various forms depending on the solvent and conditions used for synthesis .
Cytotoxicity and Cellular Effects
Research indicates that indium(III) chloride exhibits notable cytotoxic effects on various cell types. For instance:
- Fibroblast Behavior : Exposure to InCl₃ has been shown to adversely affect human dermal fibroblasts. Studies revealed significant alterations in cell morphology, with treated cells becoming more compact and exhibiting fewer dendritic projections compared to controls. The circularity index of cells decreased significantly upon treatment, indicating a loss of normal cell shape .
- Mitochondrial Morphology : The compound induces changes in mitochondrial structure, transitioning from elongated tubular networks to fragmented forms. This shift suggests increased oxidative stress due to elevated reactive oxygen species (ROS) production associated with InCl₃ exposure .
- Genotoxicity : InCl₃ has been linked to genotoxic effects, evidenced by increased micronuclei formation in treated cells. This indicates DNA damage and supports findings that higher concentrations lead to significant apoptosis and necrosis .
Toxicological Studies
Toxicological assessments have demonstrated that indium compounds can lead to severe health issues:
- Animal Studies : Intravenous administration of indium chloride in mice resulted in kidney toxicity and liver necrosis. Chronic exposure was associated with damage to multiple organs, including the brain and heart . Symptoms of indium poisoning include loss of appetite, neurological impairments, and respiratory issues.
- Human Health Risks : Indium exposure has been linked to chronic bronchitis and gastritis among workers handling hydrochloric acid due to its corrosive nature . Long-term exposure can impede protein synthesis and disrupt essential physiological processes.
Case Studies
Several case studies highlight the biological activity of indium compounds:
- Human Dermal Fibroblasts : A study investigated the effects of InCl₃ on human dermal fibroblasts cultured on nanopatterned surfaces. Results indicated a decrease in cell adhesion density from 14.2 cells/mm² to 9.2 cells/mm² upon exposure, reflecting a 35% reduction in viability .
- Oral Keratinocytes : Research on human oral keratinocytes revealed that treatment with InCl₃ concentrations greater than 1.6 mM led to significant decreases in cell viability, with 12.8 mM resulting in less than 20% viability .
Summary Table of Biological Effects
Q & A
Q. What synthetic methodologies are employed to prepare indium chloride-pentachloride complexes, and how can reaction conditions be optimized for purity?
- Methodological Answer: Indium chloride (InCl₃) is commonly synthesized via direct chlorination of indium metal or indium oxide under controlled anhydrous conditions . For pentachloride coordination, excess chlorine gas or chlorinating agents (e.g., phosphorus pentachloride) may be introduced at elevated temperatures (150–300°C) in inert atmospheres. Purity optimization involves fractional sublimation under vacuum (10⁻³–10⁻⁶ bar) to remove unreacted precursors or byproducts. Reaction progress can be monitored via mass loss analysis or in situ Raman spectroscopy .
- Example Data: Niobium pentachloride (NbCl₅) synthesis achieved 99.8% purity via sublimation at 160°C under argon, with impurities quantified via spectrographic analysis (Ta <600 ppm, Si <1.5 ppm) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing indium chloride-pentachloride derivatives?
- Methodological Answer:
- X-ray Diffraction (XRD): Resolves crystal structure and confirms chloride coordination geometry. For example, NbCl₅ adopts a trigonal bipyramidal configuration .
- NMR Spectroscopy: ¹H/³¹P NMR (for phosphorus analogs) identifies ligand environments and detects trace solvents (e.g., ethylene chloride δ 2.10 ppm) .
- Raman Spectroscopy: Differentiates between terminal (380–420 cm⁻¹) and bridging (250–300 cm⁻¹) Cl⁻ modes in pentachlorides .
- Elemental Analysis: Quantifies Cl:In ratios via combustion-ion chromatography (e.g., NbCl₅: Cl/Nb = 5.01 experimentally vs. 5.00 theoretically) .
Q. How does thermal stability vary among metal pentachlorides, and what factors influence decomposition pathways?
- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/argon reveals decomposition thresholds (e.g., PCl₅ sublimes at 160°C without decomposition , while NbCl₅ volatilizes at 250°C ). Stability correlates with metal electronegativity and chloride bond strength. Hydrolysis sensitivity necessitates anhydrous handling (e.g., PCl₅ reacts violently with H₂O to form HCl and H₃PO₄ ).
Advanced Research Questions
Q. What mechanistic insights explain the catalytic role of indium chloride in Friedel-Crafts alkylation, and how does pentachloride coordination modulate activity?
- Methodological Answer: InCl₃ acts as a Lewis acid catalyst by polarizing C=O bonds in acyl chlorides, facilitating nucleophilic attack. Advanced studies combine kinetic isotope effects (KIE) and DFT calculations to map transition states. For example, antimony pentachloride (SbCl₅) enhances electrophilicity via chloride abstraction, lowering activation energy by 3–5 kcal/mol in alkylation reactions .
Q. How do solvent polarity and Lewis acidity influence reaction pathways in pentachloride-mediated transformations?
- Methodological Answer: Solvent effects are probed via Kamlet-Taft parameters (π*, α, β). For instance, SbCl₅ in low-polarity solvents (e.g., CCl₄) exhibits higher Lewis acidity, accelerating electrophilic substitution. In polar solvents (e.g., CH₃CN), ion-pair formation reduces activity. Competitive coordination experiments with IR titration (e.g., ν(C=O) shifts in propionyl chloride) quantify solvent-Lewis acid interactions .
Q. What computational approaches validate the electronic structure and reactivity of indium chloride-pentachloride complexes?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/def2-TZVP) model frontier molecular orbitals and charge distribution. For NbCl₅, HOMO-LUMO gaps (4.5–5.0 eV) correlate with oxidative stability . Molecular dynamics simulations predict solvation shells in mixed solvents, guiding solvent selection for catalytic cycles .
Data Contradiction Analysis
Q. How can conflicting reports on pentachloride reaction stoichiometry be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
